1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide
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Overview
Description
1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an indoline ring system, an acetyl group, a phenoxyethyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the indoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetyl group can be introduced by reacting the sulfonamide derivative with acetic anhydride in the presence of a base.
Phenoxyethyl Substitution: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenoxyethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity . The indoline ring system can interact with various receptors and proteins, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes . The sulfonamide group provides specific interactions with enzymes and receptors, contributing to its biological activity .
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-acetyl-N-(2-phenoxyethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3 |
InChI Key |
IOLBECWRXZUESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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